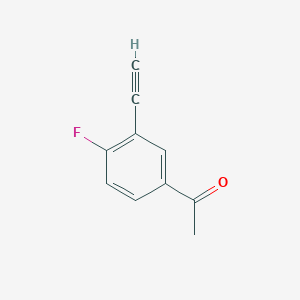
5-Acetyl-2-fluorophenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-fluorophenylacetylene is an organic compound that belongs to the class of fluorinated phenylacetylenes. This compound is characterized by the presence of an acetyl group at the 5-position and a fluorine atom at the 2-position of the phenyl ring, along with an ethynyl group. The unique structural features of this compound make it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-fluorophenylacetylene can be achieved through several methods. One common approach involves the use of copper-promoted hydration and annulation reactions. In this method, 2-fluorophenylacetylene derivatives undergo hydration of the C–F bond followed by intramolecular annulation to afford the desired product . The reaction conditions typically involve the use of a copper catalyst, potassium hydroxide, water, and potassium iodide in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of appropriate catalysts and reagents is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-fluorophenylacetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylacetylenes, ketones, carboxylic acids, and reduced hydrocarbons.
Scientific Research Applications
5-Acetyl-2-fluorophenylacetylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and bioactive molecules.
Medicine: Its derivatives may exhibit potential therapeutic properties and are studied for drug development.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-fluorophenylacetylene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The acetyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetylene: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Fluorophenylacetylene: The fluorine atom is positioned differently, affecting its chemical properties and reactivity.
Uniqueness
5-Acetyl-2-fluorophenylacetylene is unique due to the presence of both the acetyl and fluorine groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H7FO |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
1-(3-ethynyl-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H7FO/c1-3-8-6-9(7(2)12)4-5-10(8)11/h1,4-6H,2H3 |
InChI Key |
NRRSHBMUXQFVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


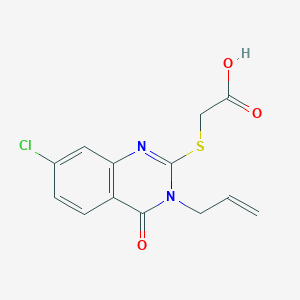
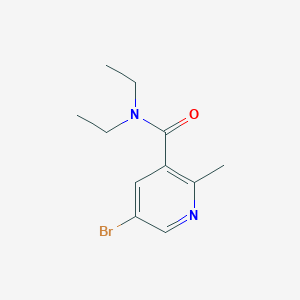


![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
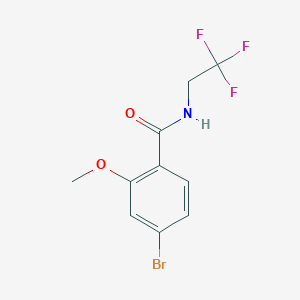
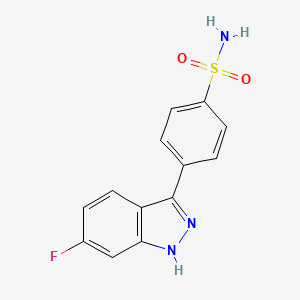
![Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate](/img/structure/B13913341.png)

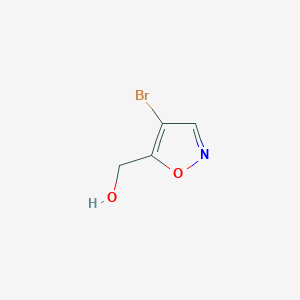



![(R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13913383.png)
